XDM-CBP is a highly potent and selective inhibitor specifically designed to target the bromodomains of the CREB-binding protein (CBP) and E1A-binding protein p300. These proteins play crucial roles in the regulation of gene expression through their interaction with acetylated lysine residues on histone proteins. This compound has demonstrated significant potential in inhibiting the proliferation of various cancer cell lines, particularly malignant melanoma, breast cancer, and leukemia .
XDM-CBP is classified as a small molecule inhibitor derived from a pan-selective bromodomain and extra-terminal domain (BET) binding fragment. Its development was part of research efforts aimed at understanding and manipulating the epigenetic mechanisms that govern gene expression and cellular behavior in cancer .
The synthesis of XDM-CBP involves a series of chemical reactions, primarily focusing on the formation of 4-acyl pyrroles. The typical synthetic route includes:
These steps are optimized for yield and purity to ensure that the final product meets the necessary standards for biological testing .
The molecular structure of XDM-CBP has been elucidated using X-ray crystallography, revealing its binding mode within the bromodomains of CBP and p300. The compound binds to a specific recognition pocket characterized by five conserved water molecules surrounding its 4-acyl pyrrole core. This binding involves an induced-fit mechanism that accommodates key amino acids such as Pro1110 and Arg1173 .
XDM-CBP can participate in various chemical reactions, including:
Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and halogens for substitution reactions .
XDM-CBP exerts its pharmacological effects by selectively inhibiting the bromodomains of CBP and p300. These bromodomains are crucial for recognizing acetylated lysine residues on histones, which are integral to gene expression regulation. By blocking these interactions, XDM-CBP disrupts normal cellular processes associated with gene transcription, leading to reduced cancer cell proliferation .
Relevant data regarding these properties can be obtained through empirical testing under controlled conditions .
XDM-CBP has a broad range of applications in scientific research:
CAS No.: 6709-57-5
CAS No.: 815-91-8
CAS No.: 22638-09-1
CAS No.: 121353-47-7
CAS No.: 121955-20-2